molecular formula C16H23NO3 B121876 tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS No. 149377-19-5

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B121876
CAS No.: 149377-19-5
M. Wt: 277.36 g/mol
InChI Key: CUUQNEXFGPWNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS: 149377-19-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-hydroxyphenyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or precursor for drug discovery, particularly in central nervous system (CNS) therapeutics due to the piperidine scaffold’s prevalence in bioactive molecules . Its hydroxyl group enhances polarity, enabling hydrogen bonding interactions critical for target binding, while the tert-butyl group provides steric bulk and metabolic stability.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQNEXFGPWNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598551
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149377-19-5
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. It features a piperidine ring and has been noted for its role as an intermediate in synthesizing various biologically active molecules, including anticancer drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO3. The structure includes:

  • A piperidine ring , which is a six-membered ring containing one nitrogen atom.
  • A tert-butyl group that enhances lipophilicity.
  • A 4-hydroxyphenyl moiety that can engage in hydrogen bonding and other interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in disease pathways. The hydroxy group on the phenyl ring may participate in hydrogen bonding, influencing the compound's binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been explored for its potential to inhibit enzymes related to cancer progression.
  • Receptor Interaction: It may act as a ligand for various receptors, modulating their activity.

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits promising biological activity:

1. Cancer Research

The compound has been identified as an intermediate in synthesizing potent anticancer agents like Vandetanib and Crizotinib, which target specific pathways involved in tumor growth and survival. Its structural features allow it to effectively bind to protein targets associated with cancer cell proliferation.

2. Neuroprotective Effects

Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. For example, related compounds have shown inhibition of Aβ aggregation and modulation of inflammatory responses in neuronal cells .

3. Targeted Protein Degradation

Recent research has explored its application in PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade target proteins involved in disease processes. This approach could enhance therapeutic efficacy while minimizing side effects associated with traditional small molecule inhibitors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
VandetanibAniline derivativeEGFR inhibitor
CrizotinibQuinazoline derivativeALK inhibitor
M4Piperidine derivativeAβ aggregation inhibitor

This table illustrates how the presence of specific functional groups influences biological activity, highlighting the significance of the para-hydroxyphenyl group in enhancing binding interactions.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

  • Neuroprotection Against Aβ Toxicity:
    In vitro studies demonstrated that derivatives can significantly reduce oxidative stress and inflammatory cytokine levels in astrocytes exposed to Aβ aggregates, suggesting potential therapeutic applications for Alzheimer's disease .
  • Inhibition of Cancer Cell Growth:
    Compounds derived from this structure have shown dose-dependent inhibition of lung cancer cell lines (A549 and H460), indicating their potential as anticancer agents .

Scientific Research Applications

Role in Targeted Protein Degradation (TPD)

One of the primary applications of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, which represents a novel therapeutic strategy for treating diseases such as cancer.

Case Studies

  • PROTAC Development : Research has shown that incorporating rigid linkers like this compound can significantly improve the efficacy of PROTACs. For instance, studies involving various cancer cell lines demonstrated enhanced degradation rates of specific oncoproteins when using PROTACs that included this linker .

Pharmaceutical Intermediates

The compound is also utilized in synthesizing various pharmaceutical intermediates. It acts as a precursor in the synthesis of more complex molecules used in drug formulations.

Synthetic Applications

  • Synthesis of Piperidine Derivatives : The compound's structure allows it to be transformed into various piperidine derivatives, which are essential in developing drugs targeting neurological disorders and other therapeutic areas .

Research Applications

In addition to its pharmaceutical applications, this compound is valuable for academic research, particularly in pharmacology and medicinal chemistry.

Experimental Use

  • Bioconjugation Studies : The compound is employed in bioconjugation experiments to study protein interactions and cellular mechanisms. Its ability to form stable complexes makes it suitable for investigating protein dynamics in biological systems .

Summary Table of Applications

Application AreaDescription
Targeted Protein DegradationUsed as a linker in PROTACs to enhance targeted degradation of proteins involved in cancer.
Pharmaceutical IntermediatesActs as a precursor for synthesizing piperidine derivatives used in drug formulations.
Research ApplicationsValuable for bioconjugation studies and understanding protein interactions in cellular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparison of key structural analogs is provided in Table 1, highlighting substituent variations and their implications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name (CAS) Substituent at 4-Position Key Properties Applications/Notes
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (149377-19-5) 4-Hydroxyphenyl - Polar (hydroxyl group enhances solubility in polar solvents) CNS drug intermediates, hydrogen bonding
tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate (Isomer E) 4-Methoxystyryl - Increased lipophilicity (methoxy group) Dual inhibitors of MAO-B and cholinesterase
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A) 4-Methylpentyl - High lipophilicity (alkyl chain) Synthetic intermediate, membrane permeability studies
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) 4-Amino-4-(pyridin-3-yl) - Basic amino group; pyridinyl enhances π-π interactions Potential kinase inhibitors, ligand design
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (877399-50-3) 4-Bromo-1H-pyrazol-1-yl - Halogenated (bromine) for cross-coupling reactions Suzuki-Miyaura coupling precursor

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases aqueous solubility compared to methoxy (e.g., 4-methoxystyryl in ) or alkyl (e.g., 4-methylpentyl in ) derivatives. Amino-substituted analogs (e.g., 4-amino-4-(pyridin-3-yl) ) exhibit basicity, altering pH-dependent solubility and cellular uptake.
  • Lipophilicity (LogP) :

    • Alkyl chains (e.g., 4-methylpentyl ) significantly increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
    • Halogenated derivatives (e.g., 4-bromopyrazolyl ) balance moderate lipophilicity with reactivity in synthetic applications.

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, while triethylamine (TEA) neutralizes generated HCl.

Procedure:

  • Dissolve 4-(4-hydroxyphenyl)piperidine (1.0 equiv.) in DCM under nitrogen.

  • Add TEA (2.5 equiv.) and DMAP (0.1 equiv.).

  • Slowly add Boc₂O (1.2 equiv.) at 0°C, then warm to room temperature.

  • Stir for 12 hours, then quench with water.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield: 75–85%.

Industrial-Scale Optimization

Large-scale production replaces batch reactors with continuous flow systems to enhance heat transfer and mixing. Automated pH control ensures consistent Boc group incorporation, reducing side products like N,N-di-Boc derivatives. Solvent recovery systems improve cost efficiency, with DCM recycled at >95% purity.

Suzuki-Miyaura coupling enables direct introduction of the 4-hydroxyphenyl group to a Boc-protected piperidine boronate ester. This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Reaction Design and Conditions

The protocol uses a palladium catalyst (e.g., Pd(PPh₃)₄) to couple tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 1-(benzyloxy)-4-bromobenzene. Subsequent hydrogenolysis removes the benzyl protecting group to yield the free hydroxyl.

Procedure:

  • Combine piperidine boronate ester (1.0 equiv.), 1-(benzyloxy)-4-bromobenzene (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv.) in degassed dioxane/water (4:1).

  • Heat at 90°C for 8 hours under nitrogen.

  • Extract with ethyl acetate, dry, and concentrate.

  • Hydrogenate the intermediate with Pd/C (10 wt%) in methanol to remove the benzyl group.

Yield: 95–99% after hydrogenolysis.

Critical Parameters

  • Catalyst Loading: Reducing Pd to 2 mol% decreases costs without compromising yield.

  • Solvent System: A dioxane/water mixture minimizes side reactions compared to pure THF.

  • Oxygen Sensitivity: Rigorous degassing prevents palladium oxidation, maintaining catalytic activity.

Hofmann Degradation for Piperidine Ring Formation

Adapted from patent CN104628627A, this method constructs the piperidine ring while introducing the Boc group, leveraging Hofmann degradation to convert carboxamides to amines.

Synthetic Pathway

  • Boc Protection of 4-Piperidinecarboxamide:

    • React 4-piperidinecarboxamide with Boc₂O in water/TEA.

    • Crystallize the product (1-boc-4-piperidinecarboxamide) in acetone at 0–2°C.

  • Hofmann Degradation:

    • Treat 1-boc-4-piperidinecarboxamide with bromine and NaOH.

    • Reflux to form 1-boc-4-aminopiperidine, then functionalize with 4-hydroxyphenyl.

Yield: 72–75% for Boc protection; 40–45% for Hofmann step.

Limitations and Modifications

  • Low yields in the Hofmann step due to competing elimination reactions.

  • Substituting bromine with N-bromosuccinimide (NBS) improves selectivity, increasing yield to 60%.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Reagents Yield Purity Scalability
Boc Protection4-(4-Hydroxyphenyl)piperidineBoc₂O, DMAP, TEA75–85%>95%Industrial
Suzuki-Miyaura CouplingPiperidine boronate esterPd(PPh₃)₄, K₂CO₃95–99%>98%Lab-scale
Hofmann Degradation4-PiperidinecarboxamideBoc₂O, Br₂, NaOH40–45%90–95%Pilot-scale

Key Insights:

  • Suzuki-Miyaura coupling offers the highest yield but requires specialized boronate esters.

  • Boc protection is optimal for industrial production due to streamlined workflows.

  • Hofmann degradation remains niche due to moderate yields but is valuable for amine-functionalized intermediates.

Industrial Production Considerations

Cost-Benefit Analysis

  • Raw Materials: Boc₂O ($120/kg) and palladium catalysts ($3,000/kg) dominate costs.

  • Solvent Recycling: Recovering DCM reduces expenses by 30% in Boc protection routes.

  • Catalyst Recovery: Pd leaching <0.5% per cycle in Suzuki reactions minimizes environmental impact.

Regulatory Compliance

  • Waste Management: Bromine residues from Hofmann degradation require neutralization with NaHSO₃.

  • Safety Protocols: Pd dust exposure limits <0.1 mg/m³ mandated in GMP facilities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling a piperidine scaffold with a hydroxyphenyl group. For example, oxidation of intermediates using agents like OXONE (as in PROTAC synthesis) ensures functional group compatibility . Reaction optimization includes temperature control (e.g., ice-cooled conditions for exothermic steps) and purification via silica gel chromatography .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of coupling reagents (e.g., carbodiimides) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR (1H/13C) to confirm regiochemistry and substituent placement.
  • Mass Spectrometry (ESI-TOF) for molecular weight verification.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
    • Crystallography : For definitive structural confirmation, use single-crystal X-ray diffraction with SHELXL refinement .

Q. What safety protocols are essential when handling tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization is possible .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize acidic/basic residues, and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Approach :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).
  • Meta-Analysis : Cross-reference datasets from PubChem and independent repositories to identify confounding variables (e.g., impurity profiles) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinities and rule out off-target effects .

Q. What strategies are effective in improving the yield of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in multi-step syntheses?

  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling for aryl-piperidine bond formation, optimizing catalyst loading (e.g., 5 mol% Pd(PPh3)4) and ligand ratios .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Workup Efficiency : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the Boc-protected intermediate with minimal loss .

Q. How is tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate utilized as an intermediate in PROTAC development?

  • Role : The hydroxyphenyl group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the piperidine-Boc motif serves as a linker for target protein degradation .
  • Case Study : In PDEδ-targeting PROTACs, this compound’s hydroxyl group facilitates sulfonamide coupling to cereblon ligands, achieving nanomolar degradation efficacy .

Q. What analytical techniques are critical for detecting degradation products of this compound under various storage conditions?

  • Stability Studies :

  • Forced Degradation : Expose samples to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks.
  • Detection : Use LC-MS (Q-TOF) to identify hydrolyzed (e.g., piperidine ring-opening) or oxidized byproducts .
    • Quantification : Compare degradation kinetics via Arrhenius modeling to predict shelf-life .

Data Contradiction Analysis

  • Example : Discrepancies in acute toxicity data may arise from impurity variances (e.g., residual thiourea in synthesis). Mitigate by:
    • Purification : Re-crystallize the compound from ethanol/water mixtures to ≥99% purity.
    • Toxicity Reassessment : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) with batch-specific samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.